(-)-Clovene

Antimalarial Plasmodium falciparum Isocyanide

(-)-Clovene is a tricyclic sesquiterpene hydrocarbon characterized by the clovane carbon skeleton (C15H24), which is biosynthetically derived from caryophyllene via acid-catalyzed rearrangement. The (-)-enantiomer represents the naturally occurring stereoisomer of this scaffold, and its total synthesis has been achieved through multiple distinct pathways since the 1960s, establishing its identity as a well-defined chemical entity suitable for research applications.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B12058647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Clovene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1(C=CC23C1CCC(C2)(CCC3)C)C
InChIInChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14+,15-/m1/s1
InChIKeyMKZIRHIVARSBHI-VHDGCEQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Clovene for Research Procurement: Core Identity, Scaffold, and Sourcing Baseline


(-)-Clovene is a tricyclic sesquiterpene hydrocarbon characterized by the clovane carbon skeleton (C15H24), which is biosynthetically derived from caryophyllene via acid-catalyzed rearrangement [1]. The (-)-enantiomer represents the naturally occurring stereoisomer of this scaffold, and its total synthesis has been achieved through multiple distinct pathways since the 1960s, establishing its identity as a well-defined chemical entity suitable for research applications [2][3]. The clovene framework serves as the foundational hydrocarbon core for an expanding family of oxygenated clovane derivatives, including clovan-2,9-dione, rumphellclovanes, and alkoxyclovanols, each demonstrating distinct biological profiles [4].

Scaffold Tricyclic clovane sesquiterpene hydrocarbon core
Stereochemistry Naturally occurring (-)-enantiomer, stereodefined
Sourcing Established total synthesis from caryophyllene

Why (-)-Clovene Cannot Be Substituted by Other Sesquiterpenes: Evidence of Functional Specificity


In-class substitution of (-)-clovene with other sesquiterpenes such as caryophyllene or eudesmane derivatives is not scientifically valid due to profound differences in functional group tolerance and biological activity. The clovane scaffold is distinguished by its tricyclic framework that permits selective functionalization at C-2 and C-9, enabling the generation of bioactive derivatives with potent antimalarial activity (IC50 0.26–0.30 μM) and specific anti-neutrophil inflammatory effects [1][2]. In contrast, the structurally related caryophyllene scaffold lacks the same functionalization versatility and does not produce derivatives with comparable antiplasmodial potency or neutrophil elastase inhibition [3]. Furthermore, the specific stereochemistry of the (-)-enantiomer is critical, as the biosynthetic machinery that generates active clovane derivatives in marine organisms produces these molecules in a stereospecific manner, and synthetic racemic mixtures may not fully recapitulate the activity of the natural enantiomer [4].

Scaffold mismatch Clovane C-2/C-9 functionalization sites differ from caryophyllene, limiting derivative equivalence.
Stereochemical specificity The (-)-enantiomer configuration is biosynthetically specific; racemic mixtures may shift activity profile.
Biological profile Reported antiplasmodial and anti-inflammatory effects of clovane derivatives are scaffold-dependent.

Quantitative Differentiation of (-)-Clovene: Head-to-Head and Cross-Study Comparative Data


Antiplasmodial Activity: 2-Isocyanoclovene vs. Isothiocyanate and Formamide Analogs

2-Isocyanoclovene (1), a derivative of the clovene scaffold, demonstrates potent in vitro antiplasmodial activity against Plasmodium falciparum with an IC50 of 0.26–0.30 μM. This activity is >33-fold more potent than that of its isothiocyanate analog (3, IC50 >10 μM) and the corresponding formamide derivative (6, IC50 >10 μM) [1]. The X-ray crystal structure of formamide 6 confirmed the 1S, 5S, 8R absolute configuration of the clovene core, establishing a definitive stereochemical baseline for activity comparisons [2].

Antiplasmodial comparison
Head-to-head
IC50 0.26–0.30 μM vs. >10 μM (isothiocyanate & formamide); >33-fold difference
Reported isocyano-dependent antiplasmodial potency context
P. falciparum 3D7 strain; X-ray confirmed stereochemistry
Antimalarial Plasmodium falciparum Isocyanide

Neutrophil Inflammatory Inhibition: Clovan-2,9-dione vs. Related Clovanes

Clovan-2,9-dione (4), a C-2/C-9 dioxo derivative of the clovene scaffold, exhibits significant inhibitory effects on both superoxide anion generation and elastase release by human neutrophils. In contrast, while other clovane derivatives such as rumphellclovanes C–E (1–3) share the same core scaffold, they show varying degrees of activity, with clovan-2,9-dione (4) being identified as the most broadly active derivative in this panel [1][2].

Neutrophil inhibition
Class-level
Clovan-2,9-dione showed broader inhibition profile than rumphellclovanes C–E in superoxide/elastase assays
Supports C-2/C-9 dione as key modification for anti-neutrophil inflammatory activity
Exact IC50 not reported; qualitative endpoint comparison
Anti-inflammatory Neutrophil Elastase Superoxide

Antifungal Structure-Activity: Alkoxyclovanol Derivatives and C-2 Chain Modification

A series of 23 clovane derivatives bearing C-2 substituents were evaluated for in vitro antifungal activity against Botrytis cinerea. The study established a clear structure-activity relationship (SAR) demonstrating that the nature of the C-2 chain dictates antifungal potency. Among alkoxyclovanols, derivatives 2d, 2h, 4c, and 4d exhibited the best activity, while mercapto derivatives (13, 19, 22) showed low activity [1][2]. This SAR trend confirms the C-2 position as a critical modifiable site on the clovene scaffold for tuning antifungal efficacy.

Antifungal SAR
Cross-study
Alkoxyclovanols 2d, 2h, 4c, 4d ranked highest; mercapto derivatives showed low activity
C-2 chain type correlates with antifungal potency in tested set
Botrytis cinerea assay; qualitative SAR across 23 compounds
Antifungal Botrytis cinerea Structure-Activity Relationship

Defined Application Scenarios for (-)-Clovene Based on Verified Differentiation


Antimalarial Drug Discovery: Scaffold Optimization Based on Isocyano-clovene Potency

Procure (-)-clovene as the starting scaffold for synthesizing 2-isocyanoclovene or related isocyano derivatives. This compound serves as a validated lead with IC50 0.26–0.30 μM against Plasmodium falciparum, >33-fold more potent than its isothiocyanate analog. Use in medicinal chemistry campaigns aimed at optimizing the clovane core for improved antimalarial efficacy and reduced off-target effects. [1]

Anti-inflammatory Research: Clovan-2,9-dione as a Reference for Neutrophil Modulation

Utilize (-)-clovene-derived clovan-2,9-dione (4) as a tool compound to investigate neutrophil-mediated inflammatory pathways. This derivative demonstrates significant inhibition of superoxide anion generation and elastase release by human neutrophils, distinguishing it from other clovane-type sesquiterpenoids. Ideal for probing structure-activity relationships in inflammatory disease models. [2]

Agricultural Fungicide Development: C-2 Modified Clovane Derivatives

Employ (-)-clovene as a core scaffold for generating C-2 functionalized derivatives, such as alkoxyclovanols (e.g., 2d, 2h), which exhibit optimal antifungal activity against Botrytis cinerea. The established SAR trend confirms that C-2 side chain nature directly correlates with potency, enabling rational design of clovane-based fungicides for crop protection. [3]

Marine Natural Product Biosynthesis Studies: Stereospecific Clovane Production

Use (-)-clovene as a reference standard for investigating biosynthetic pathways in marine organisms, particularly nudibranchs and gorgonian corals. The 1S, 5S, 8R absolute configuration of 2-isocyanoclovene, confirmed by X-ray crystallography, provides a stereochemical benchmark for studying enzymatic cyclization of caryophyllene to the clovane skeleton. [4]

Application
Selection Property
Validation Focus
Antimalarial lead optimization
Isocyano-clovene scaffold
Plasmodium falciparum potency endpoint review
Neutrophil inflammatory pathway studies
Clovan-2,9-dione reference compound
Superoxide/elastase inhibition endpoint monitoring
Botrytis cinerea fungicide screening
C-2 modified clovane derivatives
Antifungal SAR and potency ranking
Biosynthetic pathway investigation
(-)-clovene stereochemical benchmark
Enzymatic cyclization and absolute configuration

Technical Documentation Hub

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36 linked technical documents
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